Dimethyl methylselenophosphine
Description
Dimethyl methylselenophosphine (C₃H₉PSe, CAS 24490-39-9) is an organophosphorus compound featuring a selenium atom bonded to phosphorus. Its structure consists of a central phosphorus atom bonded to two methyl groups, one methylseleno group (-SeCH₃), and a lone pair of electrons, rendering it a versatile ligand in coordination chemistry and a precursor in synthesizing selenium-containing materials . The presence of selenium imparts distinct electronic and steric properties compared to sulfur or oxygen analogs, influencing its reactivity and applications in catalysis and material science.
Properties
CAS No. |
24490-39-9 |
|---|---|
Molecular Formula |
C3H9PSe |
Molecular Weight |
155.05 g/mol |
IUPAC Name |
dimethyl(methylselanyl)phosphane |
InChI |
InChI=1S/C3H9PSe/c1-4(2)5-3/h1-3H3 |
InChI Key |
QBQDRDWPAILIMM-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)[Se]C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl methylselenophosphine can be synthesized through the reaction of dimethylphosphine with selenium. One common method involves the use of Grignard reagents, where dimethylphosphine reacts with selenium in the presence of an organomagnesium halide. This reaction typically occurs under an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, with considerations for safety due to the reactivity of selenium compounds. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
1.1. Phosphine Oxide Formation
In phosphine gold(I) thiolate complexes, reactions with disulfides in polar aprotic solvents like DMSO or DMF lead to phosphine oxide formation () via competing thiolate–disulfide exchange pathways . While this mechanism involves phosphine ligands, it does not directly address selenophosphine derivatives.
1.2. Organoselenium Chemistry
Reactions involving diselenides (e.g., diphenyl diselenide) with metals like zinc or cadmium in aqueous media demonstrate reductive cleavage of Se-Se bonds , forming nucleophilic selenium species (e.g., PhSeH or PhSeZnSePh) that react with electrophiles . These pathways highlight the reactivity of selenium-containing compounds but lack direct parallels to phosphorus-selenium systems.
1.3. Dimethyl Methylphosphonate
Though unrelated structurally, dimethyl methylphosphonate () reacts with thionyl chloride to form methylphosphonic acid dichloride, a precursor for nerve agents . This underscores the importance of understanding substitution reactions in organophosphorus chemistry but does not extend to selenophosphine derivatives.
Hypothetical Reaction Pathways
While no direct data exists for dimethyl methylselenophosphine, analogous systems suggest potential reactivity:
2.1. Oxidative Degradation
Phosphine oxides () form via oxidation of phosphine ligands in gold(I) thiolate complexes . Similarly, this compound () may oxidize to form selenophosphine oxides () or undergo cleavage of the P-Se bond under acidic or oxidative conditions.
2.2. Nucleophilic Substitution
In organoselenium chemistry, nucleophilic selenium species (e.g., PhSe⁻) react with electrophiles like alkyl halides . If this compound acts as a nucleophile, it may participate in substitution reactions with alkylating agents.
2.3. Metal-Mediated Reactions
Zinc or cadmium reductions of diselenides generate reactive selenium intermediates . Analogous metal-mediated cleavage of P-Se bonds in this compound could yield phosphine or selenide species, depending on reaction conditions.
3.1. Lack of Specific Data
No studies directly addressing this compound were identified in the provided sources. Research on mixed phosphorus-selenium compounds remains underexplored compared to traditional organophosphorus or organoselenium systems.
3.2. Methodological Suggestions
-
NMR spectroscopy : Monitor reaction progress using and NMR, as demonstrated for phosphine oxide formation .
-
Kinetic studies : Quantify reactivity using rate constants (e.g., ) as applied to selenium compounds .
-
Computational modeling : Use DFT calculations to study transition states, as done for zinc(II)-thiolate complexes .
Limitations and Caveats
-
Structural ambiguity : The exact structure of "this compound" is unclear (e.g., vs. other isomers). Clarification is needed for accurate analysis.
-
Toxicity considerations : Organophosphorus and organoselenium compounds often pose safety risks, necessitating careful handling.
Scientific Research Applications
Dimethyl methylselenophosphine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Its unique chemical properties make it a valuable tool in studying selenium’s biological roles and interactions.
Medicine: Research into its potential therapeutic applications, such as anticancer properties, is ongoing.
Mechanism of Action
The mechanism by which dimethyl methylselenophosphine exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can interact with thiol-containing proteins and enzymes, leading to the formation of selenoproteins. These interactions can modulate various cellular processes, including antioxidant defense and redox signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethyl methylselenophosphine belongs to a family of organophosphorus compounds where substituents on phosphorus vary (e.g., sulfur, oxygen, or chlorine). Below is a detailed comparison with key analogs:
Structural and Electronic Differences
Reactivity and Stability
- Selenium vs. Sulfur: this compound exhibits greater nucleophilicity and redox activity than its sulfur analog due to selenium’s larger atomic radius and lower electronegativity. This makes it more reactive in metal-catalyzed cross-coupling reactions .
- Hydrolytic Stability: Unlike dimethyl phosphite (C₂H₇O₃P), which hydrolyzes readily in water, this compound is more resistant to hydrolysis but less stable than dimethyl methylphosphonate (C₃H₉O₃P) .
Research Findings and Industrial Relevance
In contrast, dimethyl methylphosphonate dominates industrial applications due to its low cost and stability, with annual production exceeding 10,000 tons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
